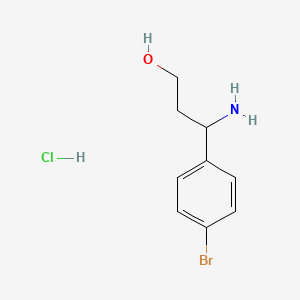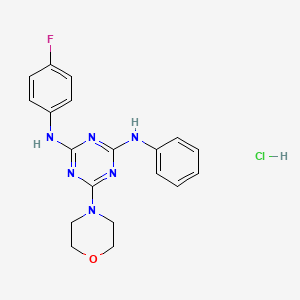
N2-(4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization and nucleophilic substitution . The synthesis of related compounds often starts with primary compounds and introduces various substituents to create a series of novel molecules.Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a core ring (like a pyrrolidine or thiazolidine ring), which is often functionalized with various aryl groups . The exact structure would depend on the specific arrangement and bonding of the functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the core ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as solubility, lipophilicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be modified by changing the functional groups or the core structure .科学的研究の応用
Synthesis and Biological Activity
A study focused on the synthesis of pyrimidine derivatives linked with morpholino phenyl groups, demonstrating larvicidal activity against mosquito larvae. These compounds were evaluated for their potential in controlling mosquito populations, a critical factor in managing diseases like malaria and dengue fever (Gorle et al., 2016).
Chemical Modification and Analysis
Research on 1,2,4-triazoles derivatives showed the importance of fluoro and chloro substituents in enhancing intermolecular interactions, which are crucial for developing materials with specific physical properties. The study provided insight into how modifications at the molecular level affect the overall characteristics of materials (Shukla et al., 2014).
Polymer Science
A novel triazine monomer containing dicarboxylic acid was synthesized for the creation of heat-resistant polyamides. These polymers demonstrated outstanding solubility, thermal stability, and flame retardancy, indicating their potential for use in high-performance materials (Dinari & Haghighi, 2017).
Electrochemical Applications
The potentiometric study of coated graphite electrodes based on Schiff bases derived from triazine showed their efficacy in detecting Sm3+ ions. This research contributes to the development of sensitive and selective sensors for environmental and industrial monitoring (Upadhyay et al., 2012).
Antimicrobial and Antileukemic Activities
Synthetic efforts led to the development of fluorinated benzothiazolo imidazole compounds with significant antimicrobial activity. Another study highlighted the potential antileukemic activity of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, underscoring the role of chemical synthesis in discovering new therapeutic agents (Sathe et al., 2011); (Dolzhenko et al., 2021).
将来の方向性
特性
IUPAC Name |
2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGFRCHMOVZOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
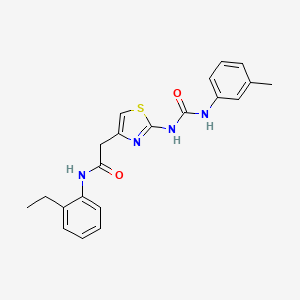
![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
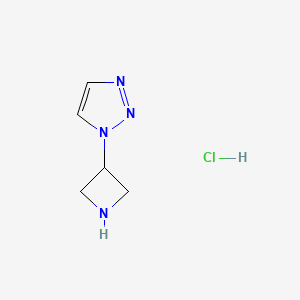
![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
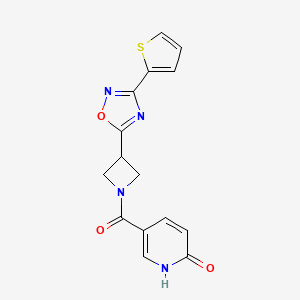
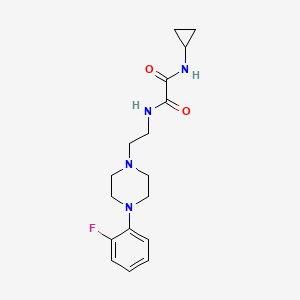
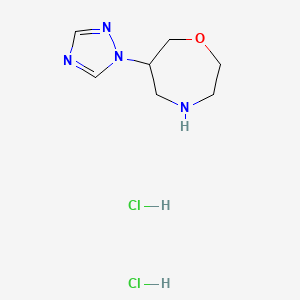
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)
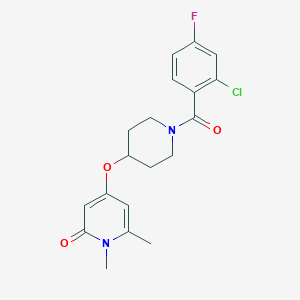
![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)
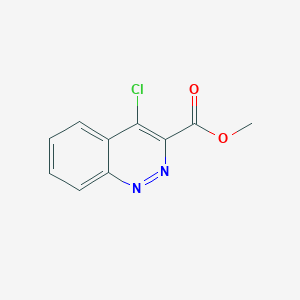
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)
